1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)16-13(17)10-15(14(18)19)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGUDYANPFSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162836 | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851722-08-2 | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851722-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclopentanone with 4-methylphenyl isocyanate to form the corresponding carbamate intermediate . This intermediate is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound exhibits potential as a pharmaceutical agent, particularly in the design of drugs targeting specific biological pathways. Its structure suggests it may interact with certain receptors or enzymes, making it a candidate for further investigation in drug development.
Case Studies:
- Anti-inflammatory Agents: Research indicates that derivatives of cyclopentane carboxylic acids can exhibit anti-inflammatory properties. The incorporation of the 4-methylphenyl group may enhance these effects through improved binding affinity to target proteins.
- Anticancer Activity: Preliminary studies have suggested that compounds with similar frameworks can inhibit cancer cell proliferation. The unique cyclopentane structure may provide a novel mechanism of action against tumor cells.
Materials Science
Polymer Chemistry:
The compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for various chemical modifications, leading to materials with tailored properties.
Applications:
- Biodegradable Polymers: The incorporation of 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid into polymer matrices may enhance biodegradability while maintaining mechanical strength.
- Coatings and Adhesives: Its chemical reactivity can be exploited in the formulation of advanced coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Agricultural Chemistry
Pesticide Development:
The compound's structural features make it a candidate for the development of new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides.
Case Studies:
- Insecticidal Properties: Similar compounds have shown efficacy against various pests, suggesting that this compound could serve as a lead compound in the synthesis of new insecticides.
- Herbicide Formulations: The potential for selective herbicide action can be explored by modifying the compound's structure to target specific plant pathways without affecting crops.
Mechanism of Action
The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Polarity : The trifluoromethyl group () and sulfonyl group () increase polarity compared to the carbamoylmethyl group, affecting solubility and reactivity.
- Hydrogen Bonding : The carbamoyl group in the target compound may offer stronger hydrogen-bonding capacity than sulfanyl or CF₃ substituents.
Physicochemical Properties
Notable Trends:
Biological Activity
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid, also known as CAS No. 851722-08-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- IUPAC Name : 1-[2-oxo-2-(4-toluidino)ethyl]cyclopentanecarboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential anticancer and anti-inflammatory properties. The following sections detail these activities.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines.
Key Findings:
- IC50 Values : In a study examining related compounds, some showed IC50 values less than 10 µM against human cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes.
Research Insights:
- Cytokine Inhibition : Studies suggest that cyclopentane derivatives can reduce levels of TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using animal models of inflammation have shown reduced swelling and pain responses following treatment with related compounds .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antitumor Activity :
- A series of analogs were synthesized and tested against various cancer cell lines, demonstrating that modifications to the methyl group significantly impacted cytotoxicity.
- Results indicated that compounds with electron-donating groups at specific positions exhibited enhanced activity compared to their counterparts .
- Anti-inflammatory Research :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, cyclopropane ring formation in structurally analogous compounds (e.g., 1-(4-Methylphenyl)cyclopropanecarboxylic acid) employs hydrochloric acid in a Hofmann rearrangement under controlled pH (pH 1) and aqueous conditions . For cyclopentane derivatives, multi-step routes involving tert-butoxycarbonyl (Boc) protection and ester intermediates (e.g., methyl esters) are common, as seen in the synthesis of difluoromethylenyl cyclopentane derivatives . Key parameters include reaction time (e.g., overnight for cyclopropane formation) and solvent selection (e.g., D2O for NMR analysis) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Use deuterated solvents (e.g., d6 for H NMR at 2.50 ppm and C NMR at 39.52 ppm) to resolve cyclopentane ring proton environments and carbamoyl group signals . High-Resolution Mass Spectrometry (HRMS) with ESI/APCI ionization confirms molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies carbamoyl (C=O stretch ~1650 cm) and carboxylic acid (O-H stretch ~2500-3300 cm) functional groups.
Q. How should researchers address solubility challenges in biological assays?
- Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For analogues such as 4-aminocyclopentene carboxylic acid, buffered saline (pH 7.4) with sonication enhances dispersion . Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability under physiological conditions.
Advanced Research Questions
Q. How can contradictory spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. Employ chiral HPLC (e.g., using amylose-based columns) to separate enantiomers, as demonstrated in cyclopentane-based GABA analogues . For impurities, use preparative TLC or recrystallization (e.g., from ethanol/water mixtures) to isolate pure fractions. Cross-validate with F NMR (if applicable) or X-ray crystallography for absolute configuration confirmation .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer : Degradation of organic compounds in aqueous matrices (e.g., wastewater studies) is temperature-dependent. Implement continuous cooling (4°C) to slow hydrolysis or oxidation, as shown in hyperspectral imaging (HSI) experiments . For solid-state stability, store samples under inert gas (N) with desiccants. Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius kinetics.
Q. How can isotopic labeling elucidate the metabolic fate of this compound?
- Methodological Answer : Incorporate C or H isotopes at the cyclopentane ring or carbamoyl group. For example, Boc-protected intermediates (e.g., methyl (1S,3S)-3-Boc-amino cyclopentane carboxylate) allow site-specific labeling . Track isotopic distribution via LC-HRMS in in vitro hepatocyte models or microsomal assays to identify phase I/II metabolites.
Q. What strategies validate target engagement in enzyme inhibition studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For conformationally restricted analogues (e.g., GABA receptor ligands), electrophysiology (patch-clamp) or fluorescence-based calcium flux assays quantify functional activity . Cross-reference with computational docking (e.g., AutoDock Vina) to map ligand-receptor interactions.
Safety & Compliance
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow GHS guidelines for non-hazardous solids: wear PPE (lab coat, gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention . For waste disposal, neutralize carboxylic acid groups with sodium bicarbonate before incineration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
